molecular formula C25H23FN4O B2759027 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1226435-03-5

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2759027
CAS No.: 1226435-03-5
M. Wt: 414.484
InChI Key: VVEANWZFVQFLAZ-UHFFFAOYSA-N
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Description

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a fluoro group, a piperidine ring, and a tetrahydroisoquinoline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the fluoro group through electrophilic fluorination. The piperidine ring can be introduced via nucleophilic substitution reactions, and the tetrahydroisoquinoline moiety can be attached through amide bond formation using appropriate coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to its combination of a quinoline core, a fluoro substituent, a piperidine ring, and a tetrahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O/c26-21-5-6-23-22(13-21)24(20(14-27)15-28-23)29-10-8-18(9-11-29)25(31)30-12-7-17-3-1-2-4-19(17)16-30/h1-6,13,15,18H,7-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEANWZFVQFLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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